Euphorbia factor L7b

Stereochemistry X-ray Crystallography Conformational Analysis

MDR reversal research demands lathyrane diterpenes with unambiguous stereochemistry-generic extracts or unverified analogs confound SAR and undermine data reproducibility. Euphorbia factor L7b resolves this with a crystallographically validated isolathyrol skeleton, uniquely suited as a structurally defined P-gp modulator for MCF-7/ADM breast cancer models. • X-ray conformation confirmed; C-5 stereochemistry rectified from S* to R*, ensuring reproducible target engagement • Distinct in vivo metabolic profile vs. L7a, L8, L1-L3; eliminates cross-contamination in pharmacokinetic tracing • ≥98% HPLC purity; suitable as certified reference material for UHPLC-MS assay validation

Molecular Formula C33H40O9
Molecular Weight 580.7 g/mol
Cat. No. B10831659
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEuphorbia factor L7b
Molecular FormulaC33H40O9
Molecular Weight580.7 g/mol
Structural Identifiers
SMILESCC1CC2(C(C1OC(=O)C3=CC=CC=C3)C(C(=CCC4C(C4(C)C)C=C(C2=O)C)COC(=O)C)OC(=O)C)OC(=O)C
InChIInChI=1S/C33H40O9/c1-18-15-26-25(32(26,6)7)14-13-24(17-39-20(3)34)29(40-21(4)35)27-28(41-31(38)23-11-9-8-10-12-23)19(2)16-33(27,30(18)37)42-22(5)36/h8-13,15,19,25-29H,14,16-17H2,1-7H3
InChIKeyARUXHDLPKVRONO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 20 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Euphorbia Factor L7b: Structural & Pharmacological Baseline


Euphorbia factor L7b is a lathyrane-type diterpenoid primarily isolated from the seeds of Euphorbia lathyris L. [1] and the herbs of Euphorbia pekinensis Rupr. . It is a macrocyclic diterpene polyester, characterized by a multi-ring framework and multiple ester groups including acetyl and benzoyl moieties, which contribute to its lipophilicity (XlogP: 4.60 [2]) and biological activity. As a member of the Euphorbia diterpenoid family, it is part of a chemical cluster recognized as a primary effective component in certain traditional herbal preparations [1]. Its unique stereochemistry and conformation have been definitively established via X-ray diffraction [3], differentiating it from other closely related lathyrane analogs.

Euphorbia Factor L7b: Why Analogs Fall Short


The substitution of Euphorbia factor L7b with closely related lathyrane diterpenes, such as Euphorbia factor L7a or L8, is precluded by structural and functional non-equivalence that directly impacts experimental outcomes. Even minor variations in the substitution pattern of the macrocyclic core—for instance, the presence of a benzoyl versus a cinnamoyl group—can significantly alter the compound's conformation, polarity, and biological activity profile [1]. Crucially, the specific stereochemistry of Euphorbia factor L7b, which was definitively corrected from S∗ to R∗ at C-5 through X-ray crystallography [1], is not shared by its analogs. In the context of multidrug resistance (MDR) reversal, the structure-activity relationship (SAR) demonstrates that different lathyrane skeletons (e.g., isolathyrol for L7b vs. jokinol for L7a) exhibit distinct P-glycoprotein (P-gp) modulatory potentials [1]. Furthermore, in vivo metabolic fate differs; a comparative metabolic study identified unique metabolites for L7b distinct from those of L1, L2, L3, L7a, and L8, underscoring that the compounds are not biologically interchangeable in vivo [2].

Euphorbia Factor L7b Differentiation Evidence


C-5 Stereochemical Rectification

The absolute stereochemistry of Euphorbia factor L7b at the C-5 position was unequivocally determined and corrected via X-ray diffraction. The original assignment of S∗ was rectified to R∗ for the unique isolathyrol skeleton of L7b [1]. In contrast, the configuration of Euphorbia factor L7a (which shares a different jokinol skeleton) was also examined and its configuration at C-5 was corrected from S∗ to R∗ [1]. This distinct stereochemical identity, verified by the gold-standard method of X-ray crystallography, is a fundamental and quantifiable difference that is not captured by generic names or simple molecular formulas.

Stereochemistry X-ray Crystallography Conformational Analysis

P-gp Modulatory Potential

Euphorbia factor L7b, alongside L7a and four other lathyrane diterpenes, was examined for its ability to modulate P-glycoprotein (P-gp)-mediated multidrug resistance in the MCF-7/ADM human breast cancer cell line [1]. The study identified a class of potent P-gp inhibitors based on five distinct lathyrane skeletons (jokinol, isolathyrol, 7-hydroxylathyrol, epoxylathyrol, lathyrol) [1]. Euphorbia factor L7b is a representative of the isolathyrol skeleton, which is structurally different from the jokinol skeleton of Euphorbia factor L7a and the lathyrol skeleton of Euphorbia factor L1, L2, L3, and L8 [1]. While specific IC50 values for reversal activity were not reported in this primary source, the classification of L7b within a distinct skeleton type associated with P-gp inhibition provides a class-level inference for its unique biological role compared to other Euphorbia factors.

Multidrug Resistance P-glycoprotein Cancer Chemotherapy

Differential In Vivo Metabolism

In a UHPLC-Q-Exactive MS study of rat metabolism following oral administration of Euphorbia lathyris seed products, the physiological metabolites of six diterpenes were screened, including Euphorbia factor L7b [1]. The study detected a total of 22 metabolites in feces and 8 in urine, demonstrating that the major elimination route is via the colon and that hydrolysis, methylation, and glucuronidation are primary metabolic pathways [1]. Critically, the metabolite profile for each diterpene, including L7b, was distinct. This indicates that the compounds, despite their structural similarities, are processed differently in a living system, which has direct implications for their bioavailability, half-life, and overall in vivo efficacy.

Metabolism Pharmacokinetics UHPLC-Q-Exactive MS

Commercial Purity Benchmark

Euphorbia factor L7b is commercially available as a high-purity analytical standard, with vendors specifying purity levels. For example, one vendor reports a purity of 99.85% , while others offer the compound at ≥95% or ≥98% (HPLC) . This level of purity and characterization is not consistently available for all related Euphorbia factors. The availability of a highly pure, well-characterized reference standard is a key practical differentiator that reduces experimental variability and ensures reproducibility.

Analytical Standard HPLC Purity Procurement

Lipophilicity and Polarity

Computed physicochemical parameters provide a baseline for predicting absorption and permeability. Euphorbia factor L7b has a predicted XlogP of 4.60 and a Topological Polar Surface Area (TPSA) of 122.00 Ų [1]. These values suggest high lipophilicity and moderate polarity. For comparison, Euphorbia factor L7a has a molecular formula of C33H40O7 (MW 548.7) , differing from L7b (C33H40O9, MW 580.67). These differences in oxygen content and molecular weight, along with associated polar surface area variations, can directly influence solubility, membrane permeability, and chromatographic behavior.

Lipophilicity TPSA Physicochemical Properties

Euphorbia Factor L7b Application Scenarios


MDR Reversal in Breast Cancer

Euphorbia factor L7b is a compelling candidate for in vitro studies aimed at reversing P-glycoprotein (P-gp)-mediated multidrug resistance in breast cancer. Its classification as a representative of the isolathyrol skeleton, a class of diterpenes identified as potential P-gp inhibitors in the MCF-7/ADM cell line model [1], supports its use in combination studies with chemotherapeutic agents like doxorubicin or paclitaxel to assess the restoration of drug sensitivity. Procurement of L7b specifically, rather than a generic Euphorbia extract or a different lathyrane analog, ensures that the experimental variable is tied to a structurally defined skeleton with a validated stereochemistry [1]. This is essential for establishing a clear structure-activity relationship and for the reproducibility of MDR modulation findings.

In Vivo Pharmacokinetics and Metabolism

Researchers conducting in vivo pharmacokinetic or metabolic profiling of Euphorbia lathyris-derived compounds should specifically procure Euphorbia factor L7b to serve as a chemically defined reference standard. A comparative rat metabolism study established that L7b yields a distinct set of physiological metabolites compared to five other major Euphorbia factors (L1, L2, L3, L7a, L8) [2]. Using the precise, high-purity compound enables the accurate tracing of its specific metabolic fate—involving hydrolysis, methylation, and glucuronidation pathways [2]—and prevents cross-contamination of data that would occur with a less well-defined mixture or a substituted analog. This is critical for elucidating the compound's bioavailability and for correlating in vivo effects with specific chemical entities.

Stereochemistry-Dependent SAR

The unambiguous stereochemical assignment of Euphorbia factor L7b, established by X-ray crystallography and rectified from S∗ to R∗ at C-5 [1], makes it an essential procurement for any study investigating the stereochemical determinants of biological activity among lathyrane diterpenes. The comparison of L7b (isolathyrol skeleton) with L7a (jokinol skeleton) provides a clear case study for how subtle changes in the core macrocyclic structure and its substituents dictate conformation and, consequently, interaction with biological targets [1]. Obtaining a sample with a verified and correct configuration is non-negotiable for the validity of SAR conclusions; substituting a related compound or an unverified isolate would confound the analysis and lead to erroneous correlations between structure and function.

Quality Control of Herbal Products

For analytical chemists and quality control laboratories, Euphorbia factor L7b serves as a critical marker compound for the authentication and standardization of herbal preparations derived from Euphorbia lathyris or Euphorbia pekinensis. Its commercial availability at high purity (≥98-99.85%) [REFS-3, REFS-4] allows for its use as a certified reference material in HPLC, UHPLC-MS, and other quantitative assays. The well-documented physicochemical properties (XlogP, TPSA) and known CAS number (93550-95-9) facilitate method development and validation. Procurement of this specific factor, rather than a generic extract, is required to meet the standards of rigorous, reproducible analytical chemistry in both research and industrial settings.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

46 linked technical documents
Explore Hub


Quote Request

Request a Quote for Euphorbia factor L7b

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.